3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Overview
Description
3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is a fluorinated aromatic amine compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. Fluorinated compounds are known for their stability, lipophilicity, and ability to form strong bonds with biological targets, which makes them important in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and unique properties
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 5-(trifluoromethyl)pyridine, is synthesized through a condensation reaction involving trifluoromethyl pyridine and a chlorinated counterpart.
Nucleophilic Substitution: The pyridine derivative undergoes nucleophilic substitution with 3-fluoro-4-nitroaniline to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and bases (NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aniline derivatives .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)aniline
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is unique due to the combination of its trifluoromethyl and fluoro groups, which impart distinct chemical and physical properties. These properties include increased stability, lipophilicity, and the ability to form strong interactions with biological targets, making it valuable in various applications .
Properties
IUPAC Name |
3-fluoro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2O/c13-9-5-8(17)2-3-10(9)19-11-4-1-7(6-18-11)12(14,15)16/h1-6H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNQNARPBGMJRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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